molecular formula C10H14ClN B2753496 2-Benzylcyclopropan-1-amine hydrochloride CAS No. 90874-44-5

2-Benzylcyclopropan-1-amine hydrochloride

Cat. No. B2753496
CAS RN: 90874-44-5
M. Wt: 183.68
InChI Key: JJKACBNAIHGYOG-UHFFFAOYSA-N
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Description

2-Benzylcyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 90874-44-5 . It has a molecular weight of 183.68 and its IUPAC name is 2-benzylcyclopropanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of 2-Benzylcyclopropan-1-amine hydrochloride can be achieved through a Curtius degradation process . This process involves the use of the Weinstock protocol to furnish the N-Boc-protected (1-cyclopropyl)cyclopropylamine . Deprotection of this compound with hydrogen chloride in diethyl ether yields the (1-cyclopropyl)cyclopropylamine hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Benzylcyclopropan-1-amine hydrochloride is 1S/C10H13N.ClH/c11-10-7-9 (10)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Amination Reactions and Catalysis

2-Benzylcyclopropan-1-amine hydrochloride plays a role in amination reactions of aryl halides with nitrogen-containing reagents, mediated by palladium/imidazolium salt systems. This method is significant for synthesizing benzophenone imines, which can be easily converted to the corresponding primary amines by acid hydrolysis, showcasing its utility in creating complex amine structures efficiently (Grasa et al., 2001).

Oxidation Reactions

The compound is involved in oxidation reactions, such as those leading to cinnamaldehyde and benzonitrile when treated with lead tetraacetate. This reaction showcases its ability to undergo transformations that are crucial in organic synthesis, providing pathways to various important organic compounds (Hiyama et al., 1975).

Anti-influenza Virus Activity

Research has demonstrated the potential of compounds derived from 2-Benzylcyclopropan-1-amine hydrochloride in acting as anti-influenza agents. Novel tricyclic compounds with a unique amine moiety have shown potent anti-influenza A virus activity, indicating the compound's relevance in developing new pharmaceuticals (Oka et al., 2001).

Mechanistic Insights in Amide Formation

The compound is also relevant in studies focusing on the mechanism of amide formation by carbodiimide in aqueous media, which is critical for bioconjugation applications. Understanding these mechanisms can aid in the development of more efficient synthesis methods for bioconjugates (Nakajima & Ikada, 1995).

Applications in Organic Synthesis

2-Benzylcyclopropan-1-amine hydrochloride serves as a precursor in the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through [3 + 2]-cycloaddition reactions. This illustrates its utility in creating complex heterocyclic structures, important in drug discovery and material science (Filatov et al., 2017).

Safety and Hazards

The safety information for 2-Benzylcyclopropan-1-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-benzylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-9(10)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKACBNAIHGYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90874-44-5
Record name 2-benzylcyclopropan-1-amine hydrochloride
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